![molecular formula C23H17N3O2S B2705849 N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899734-82-8](/img/structure/B2705849.png)

N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

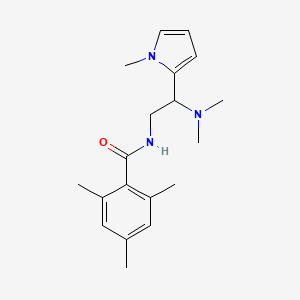

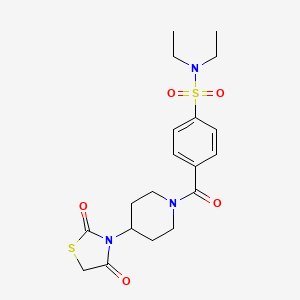

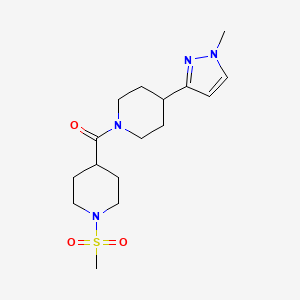

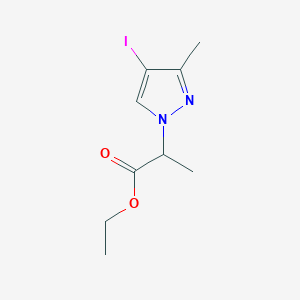

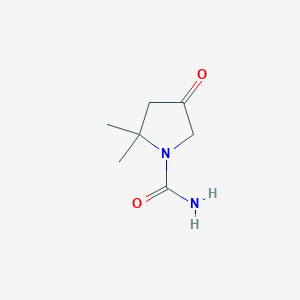

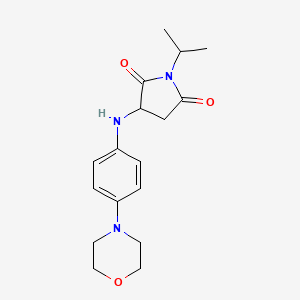

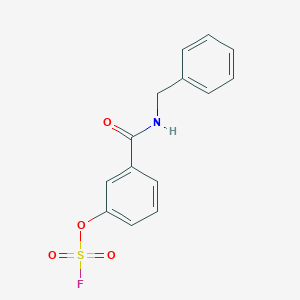

“N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide” is a chemical compound . It is a precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds was determined by single-crystal X-ray diffraction . The structures were also characterized by 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions were evaluated in vitro at a concentration of 40 μg/mL .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the yield, melting point, and NMR data of some compounds were reported .Scientific Research Applications

- Role of N-Benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide : This compound serves as an organoboron reagent in SM coupling reactions. Its stability, ease of preparation, and environmentally benign nature make it valuable for constructing complex molecules .

- Application : N-Benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide inhibits the activity of tyrosinase, an enzyme involved in melanin production. Researchers explore its potential as a skin-lightening agent or in treating hyperpigmentation .

- Research : Studies have investigated the antibacterial properties of this compound. While more research is needed, it shows promise as a potential antimicrobial agent .

- Protodeboronation : Researchers have used less nucleophilic boron ate complexes (including N-benzyl-4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide) for protodeboronation reactions. These reactions yield interesting products, such as indolizidines .

- Application : The compound has been involved in cyanoacetylation reactions. For example, it participates in the synthesis of pyrrole derivatives, demonstrating its versatility in organic transformations .

Suzuki–Miyaura Coupling

Tyrosinase Inhibition

Antibacterial Activity

Catalytic Protodeboronation

Cyanoacetylation Reactions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with enzymes such as oxidoreductase .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position . This involves free radical reactions where a hydrogen atom is removed from the benzylic position, forming a resonance-stabilized radical .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that similar compounds have been synthesized and their structures characterized by 1h nmr, ms, and elemental analyses .

Result of Action

Similar compounds have shown antihyperalgesic effects in mice with neuropathic pain .

Action Environment

Future Directions

properties

IUPAC Name |

N-benzyl-4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2S/c1-28-19-11-12-21-20(13-19)25-23(29-21)26(15-17-5-3-2-4-6-17)22(27)18-9-7-16(14-24)8-10-18/h2-13H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTSFCVQKVZRBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(4-Ethoxyphenyl)-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2705767.png)

![2,4-Dimethyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2705772.png)

![7-Butyl-1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705774.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2705775.png)

![N~6~-(2-cyclohex-1-en-1-ylethyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2705780.png)

![Methyl 2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2705781.png)

![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)